Molecular Recognition Capacity: Hydrogen Bond Donor/Acceptor Profile of the 7-(2-Hydroxyethylamino) Moiety
The target compound features a 7-(2-hydroxyethylamino) substituent, which provides a terminal primary alcohol. In contrast, the closest crystallographically characterized analog, 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine (CAS 7256-20-4), possesses only a primary amine at position 7 [1]. The replacement of the 7-amino group with a 2-hydroxyethylamino group adds one hydrogen bond donor (the alcohol -OH) and replaces a hydrogen bond donor (the amine -NH2) with a secondary amine linker. Based on the patent disclosure of triazolo[4,5-d]pyrimidine SAR, a hydroxyethyl group in this region is associated with altered P2T receptor antagonist pharmacokinetics compared to simple alkylamines [2].
| Evidence Dimension | Hydrogen Bond Donor/Acceptor Count at Position 7 |
|---|---|
| Target Compound Data | HBD=2 (NH + OH), HBA=3 (N linker + O linker + terminal O) at the 7-substituent |
| Comparator Or Baseline | 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine (CAS 7256-20-4): HBD=2 (NH2), HBA=1 (N linker) at the 7-substituent |
| Quantified Difference | The target compound introduces one additional hydrogen bond donor and two additional hydrogen bond acceptors in the side chain |
| Conditions | Structural analysis based on IUPAC nomenclature and PubChem CID 237434 coordinates [3] |
Why This Matters
The altered hydrogen bonding capacity directly influences target receptor binding kinetics and aqueous solubility, which are critical parameters for in vitro assay development and early lead optimization.
- [1] NIST Standard Reference Database. Triazolo [4,5-d]pyrimidine, 3h-v-, 5,7-diamino-3-ethyl- (CAS 7256-20-4). IR Spectrum. View Source
- [2] Hardern D, Springthorpe B, Willis PA. Triazolo[4,5-d]pyrimidine compounds, their use as medicaments, compositions containing them and processes for their preparation. US Patent 6,156,756. December 5, 2000. View Source
- [3] PubChem Compound Summary CID 237434. 2-[(5-Amino-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino]ethan-1-ol. View Source
